2-(3-Methylphenoxy)-N'-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide 2-(3-Methylphenoxy)-N'-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 5476-16-4
VCID: VC0390635
InChI: InChI=1S/C19H20N2O2/c1-15-7-6-10-18(12-15)23-14-19(22)21-20-13-16(2)11-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,21,22)/b16-11+,20-13+
SMILES: CC1=CC(=CC=C1)OCC(=O)NN=CC(=CC2=CC=CC=C2)C
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4g/mol

2-(3-Methylphenoxy)-N'-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide

CAS No.: 5476-16-4

Main Products

VCID: VC0390635

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4g/mol

2-(3-Methylphenoxy)-N'-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide - 5476-16-4

CAS No. 5476-16-4
Product Name 2-(3-Methylphenoxy)-N'-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide
Molecular Formula C19H20N2O2
Molecular Weight 308.4g/mol
IUPAC Name 2-(3-methylphenoxy)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
Standard InChI InChI=1S/C19H20N2O2/c1-15-7-6-10-18(12-15)23-14-19(22)21-20-13-16(2)11-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,21,22)/b16-11+,20-13+
Standard InChIKey UKWONKDWNFHSPZ-NWDFCGOISA-N
Isomeric SMILES CC1=CC(=CC=C1)OCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C
SMILES CC1=CC(=CC=C1)OCC(=O)NN=CC(=CC2=CC=CC=C2)C
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NN=CC(=CC2=CC=CC=C2)C
PubChem Compound 5333854
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator